molecular formula C7H14ClNO3 B13468782 4-Hydroxy-3-methylpiperidine-3-carboxylic acid hydrochloride

4-Hydroxy-3-methylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B13468782
M. Wt: 195.64 g/mol
InChI Key: DKOMJZGOPGQNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-methylpiperidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methylpiperidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-methylpiperidine.

    Hydroxylation: The 3-methylpiperidine undergoes hydroxylation to introduce the hydroxyl group at the 4-position.

    Carboxylation: The hydroxylated product is then carboxylated to introduce the carboxylic acid group at the 3-position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methylpiperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-3-methylpiperidine-3-carboxylic acid.

    Reduction: Formation of 4-hydroxy-3-methylpiperidine-3-methanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-Hydroxy-3-methylpiperidine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.

    3-Methylpiperidine: A methyl-substituted derivative of piperidine.

    4-Hydroxy-3-methylpiperidine: A hydroxyl-substituted derivative of 3-methylpiperidine.

Uniqueness

4-Hydroxy-3-methylpiperidine-3-carboxylic acid hydrochloride is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

4-hydroxy-3-methylpiperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-7(6(10)11)4-8-3-2-5(7)9;/h5,8-9H,2-4H2,1H3,(H,10,11);1H

InChI Key

DKOMJZGOPGQNPP-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCC1O)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.